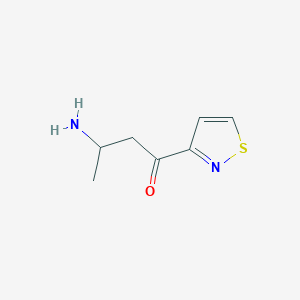
3-Amino-1-(1,2-thiazol-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,2-thiazol-3-yl)butan-1-one is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and potential applications. The thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with an appropriate amine and a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-Amino-1-(1,2-thiazol-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness: 3-Amino-1-(1,2-thiazol-3-yl)butan-1-one is unique due to the presence of both an amino group and a carbonyl group attached to the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiazole derivatives.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-1-(1,2-thiazol-3-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)4-7(10)6-2-3-11-9-6/h2-3,5H,4,8H2,1H3 |
InChI Key |
PRWBMNCXGBZBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=NSC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















